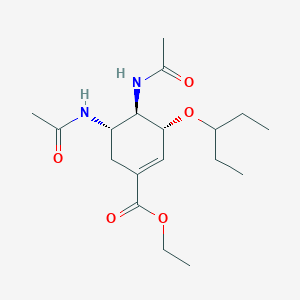

Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate” is a complex organic molecule. It is a derivative of cyclohexene, a six-membered cyclic compound with one double bond . The molecule contains several functional groups, including acetamido, pentan-3-yloxy, and carboxylate groups . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a cyclic structure. The compound has three chiral centers, leading to a variety of possible stereoisomers . The exact structure would depend on the configuration of these chiral centers.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the literature.Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate serves as a key intermediate in the preparation of novel anti-influenza drugs like oseltamivir. A study by Ji (2003) highlights an improved chiral synthetic procedure for this compound, using (-)shikimic acid as a starting material, offering a milder approach with higher yield and lower cost (Ji, 2003). Additionally, Cong and Yao (2006) discuss the diastereoselective synthesis of a closely related compound, using L-serine instead of (-)-shikimic acid or (-)-quinic acid as the starting material, employing ring-closing metathesis and diastereoselective Grignard reactions (Cong & Yao, 2006).

Quantification and Trace Level Detection

Viswanath, Reddy, and Chamarthi (2021) developed a method for the determination of a related compound, using liquid chromatography coupled with mass spectrometry. This sensitive and selective method can be applied for identifying impurities in drug substances, specifically in the manufacturing of oseltamivir phosphate (Viswanath, Reddy, & Chamarthi, 2021).

Role in Photochemical Reactions

Tokuda, Watanabe, and Itoh (1978) explored the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, a compound structurally similar to Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate, in various alcoholic solutions. These reactions yielded a range of esters, demonstrating the compound's role in complex photochemical processes (Tokuda, Watanabe, & Itoh, 1978).

Applications in Synthesis of Biologically Active Molecules

The compound's derivatives also play a role in the synthesis of biologically active molecules. For instance, Czajgucki, Sowiński, and Andruszkiewicz (2003) synthesized orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, vital for the creation of edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Wirkmechanismus

Target of Action

Oseltamivir, also known as Ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate, primarily targets the neuraminidase enzymes of influenza viruses A and B . These enzymes are glycoproteins found on the surface of the virus .

Mode of Action

Oseltamivir is a reversible competitive inhibitor of influenza neuraminidase . It exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme, which prevents budding from the host cell, viral replication, and infectivity .

Biochemical Pathways

The inhibition of neuraminidase by oseltamivir disrupts the release of progeny influenza virus from infected host cells, thereby halting the spread of infection within the respiratory tract .

Pharmacokinetics

Oseltamivir is administered as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . The absolute bioavailability of oseltamivir carboxylate is 80% after oral administration of oseltamivir . Thus, oseltamivir is mainly converted into active metabolites and then excreted by the kidneys . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose proportional after repeated doses of up to 500 mg twice daily .

Result of Action

The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms . Early antiviral treatment can shorten the duration of fever and illness symptoms, and may reduce the risk of some complications (including pneumonia and respiratory failure) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oseltamivir. For instance, the active metabolite of oseltamivir, oseltamivir carboxylate (OC), is poorly degraded in sewage treatment plants and surface water and has been detected in aquatic environments . This could potentially expose natural influenza reservoirs, such as wild ducks, to the substance, inducing resistance .

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl (3R,4R,5S)-4,5-diacetamido-3-pentan-3-yloxycyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O5/c1-6-14(7-2)25-16-10-13(18(23)24-8-3)9-15(19-11(4)21)17(16)20-12(5)22/h10,14-17H,6-9H2,1-5H3,(H,19,21)(H,20,22)/t15-,16+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWASCEKXRLUKKH-GVDBMIGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oseltamivir-acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B2366732.png)

![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)

![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

![1-Chloro-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2366752.png)